1-(Pyrimidin-5-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Pyrimidin-5-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a pyrimidine moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-5-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of pyrimidine derivatives. One common method is the reaction of pyrimidine with diazomethane in the presence of a catalyst to form the cyclopropane ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-5-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of esters or amides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-(Pyrimidin-5-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially modulating their function. The cyclopropane ring may confer stability and rigidity to the molecule, enhancing its binding affinity to targets .
Comparison with Similar Compounds
- 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid
- 1-(Pyrimidin-5-yl)cyclopentane-1-carboxylic acid
Comparison: 1-(Pyrimidin-5-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs. The cyclopropane ring provides increased rigidity and stability, which can influence the compound’s reactivity and binding interactions .
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-pyrimidin-5-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-7(12)8(1-2-8)6-3-9-5-10-4-6/h3-5H,1-2H2,(H,11,12) |
InChI Key |
LAAIRUCKUORICZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=CN=C2)C(=O)O |
Origin of Product |
United States |
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